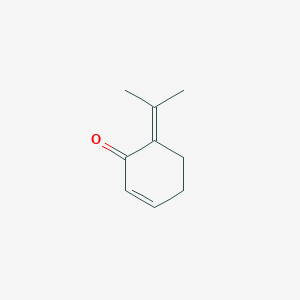
2-Cyclohexen-1-one, 6-(1-methylethylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 6-(1-methylethylidene)- is an organic compound with the molecular formula C10H14O. It is a derivative of cyclohexenone and is known for its unique structural features, which include a cyclohexene ring with a ketone functional group and an isopropylidene substituent. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 6-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 6-(1-methylethylidene)- typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 6-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like organocopper reagents or Grignard reagents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 6-(1-methylethylidene)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 6-(1-methylethylidene)- involves its interaction with various molecular targets. The compound’s ketone group can undergo nucleophilic addition reactions, making it a reactive intermediate in many chemical processes. Its isopropylidene substituent also influences its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
2-Cyclohexen-1-one, 6-(1-methylethylidene)- can be compared with other similar compounds such as:
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)-: This compound has a similar structure but with a methyl group at the 3-position.
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: This stereoisomer has an isopropyl group instead of an isopropylidene group.
The uniqueness of 2-Cyclohexen-1-one, 6-(1-methylethylidene)- lies in its specific structural configuration, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
79801-34-6 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
6-propan-2-ylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7(2)8-5-3-4-6-9(8)10/h4,6H,3,5H2,1-2H3 |
Clave InChI |
HHICFYWMNUXIOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1CCC=CC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


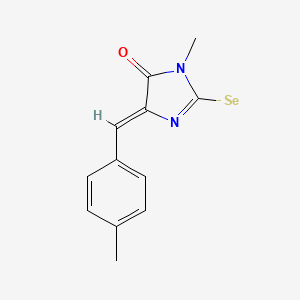


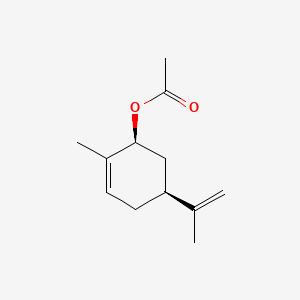
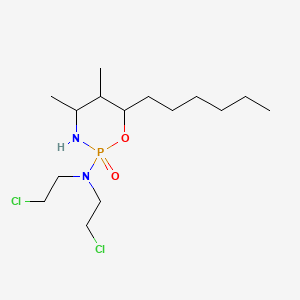
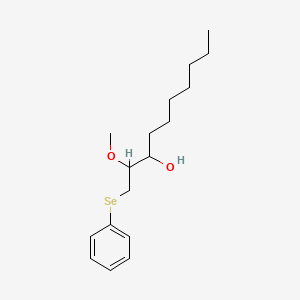
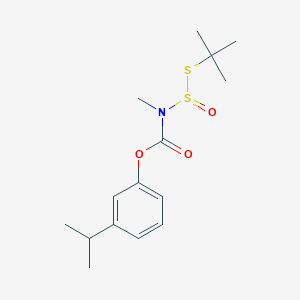
![1-[6-(1H-Indol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-one](/img/structure/B14437222.png)
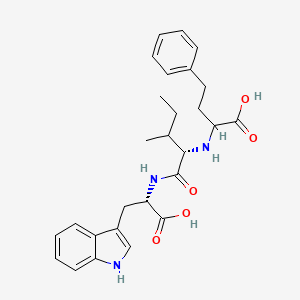
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
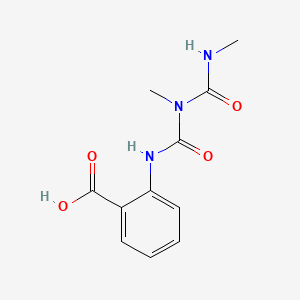
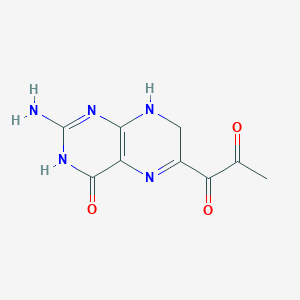
![[1,3]Thiazolo[4,5-d][1,3]oxazole](/img/structure/B14437256.png)

